molecular formula C17H17BrN4OS B15101690 3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15101690
M. Wt: 405.3 g/mol
InChI Key: PLOXVVGCOLXDLH-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a similar nucleophilic substitution reaction using 3-ethoxybenzyl chloride.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Properties

Molecular Formula

C17H17BrN4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(3-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(22(16)19)24-11-12-6-8-14(18)9-7-12/h3-10H,2,11,19H2,1H3

InChI Key

PLOXVVGCOLXDLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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